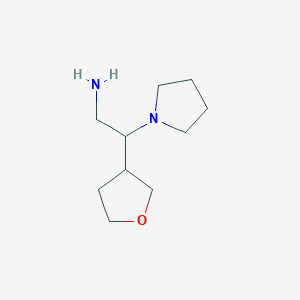
3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a naphthalene moiety, a tetrahydroquinazoline ring with two carbonyl groups at positions 2 and 4, and a carboxylic acid group at position 7 .Scientific Research Applications
Comprehensive Analysis of 3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid Applications
The compound 3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential unique applications, each within its own field.
Antimicrobial Agent Development: Organoselenium compounds, which share a structural resemblance to the compound , have been identified as potential antibacterial and antifungal agents . The naphthalene moiety present in these compounds contributes to their bioactivity, suggesting that our compound could be synthesized and tested for similar properties.
Organic Synthesis Reagent: The related (naphthalen-1-yl-selenyl)acetic acid derivatives have been utilized in organic synthesis . The structural complexity and reactivity of the naphthalene ring in our compound could make it a valuable reagent in synthesizing novel organic molecules.
Antioxidant Properties Exploration: Naphthalene derivatives have displayed antioxidant properties . The compound could be explored for its ability to neutralize free radicals, which is valuable in preventing oxidative stress-related diseases.
Cytotoxicity Studies for Cancer Research: The cytotoxic effects of naphthalene derivatives make them candidates for cancer research . The compound could be used to study its effects on cancer cells, potentially leading to the development of new anticancer drugs.
Anti-inflammatory Drug Research: Naphthalene derivatives have also shown anti-inflammatory activities . This compound could be investigated for its efficacy in reducing inflammation, which is a common pathway in many chronic diseases.
Anti-protozoal Activity Investigation: Given the anti-protozoal activity of some naphthalene derivatives , this compound could be researched for potential treatments against protozoal infections.
Lead Compound in Fungicide Development: The structure of our compound is similar to that of N-(naphthalen-1-yl) phenazine-1-carboxamide , which has been studied as a novel fungicide . This suggests that our compound could serve as a lead compound in developing new fungicides.
Anti-platelet Aggregation Studies: Naphthalene derivatives have been associated with anti-platelet aggregation effects . Research into this compound could provide insights into new treatments for preventing blood clots.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17-14-9-8-12(18(23)24)10-15(14)20-19(25)21(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDUEQKPKJEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)
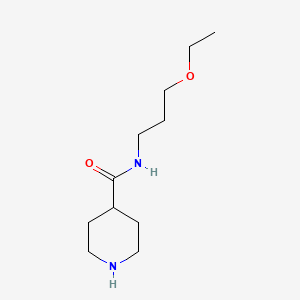

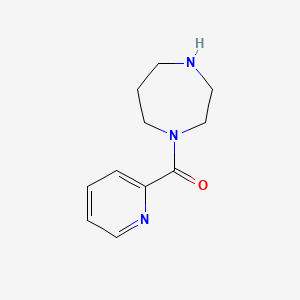
![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
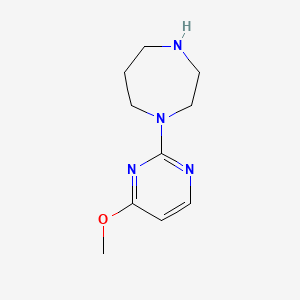
![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)
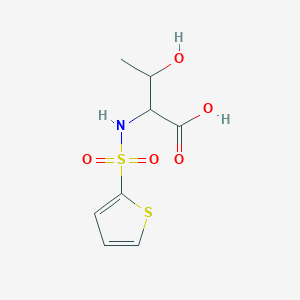
![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
